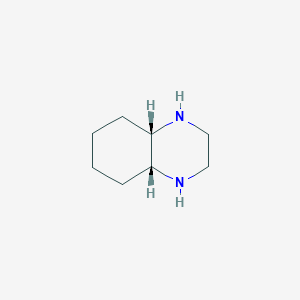

cis-Decahydroquinoxaline

CAS No.:

Cat. No.: VC13576068

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2 |

|---|---|

| Molecular Weight | 140.23 g/mol |

| IUPAC Name | (4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |

| Standard InChI | InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8+ |

| Standard InChI Key | MDEXMBGPIZUUBI-OCAPTIKFSA-N |

| Isomeric SMILES | C1CC[C@H]2[C@@H](C1)NCCN2 |

| SMILES | C1CCC2C(C1)NCCN2 |

| Canonical SMILES | C1CCC2C(C1)NCCN2 |

Introduction

Chemical and Physical Properties

Structural Features

The cis configuration ensures that substituents on the decahydroquinoline framework occupy adjacent equatorial positions, reducing steric strain compared to the trans isomer. This stereochemistry has been confirmed via nuclear Overhauser effect (NOE) spectroscopy in synthetic studies .

Thermodynamic Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 139.24 g/mol | |

| Boiling Point (0.027 bar) | 363.2 K | |

| Melting Point | 37.5–45 °C | |

| Density (25 °C) | 0.933 g/mL | |

| Refractive Index | Not reported | – |

| pKa | 10.85 ± 0.10 (predicted) |

The boiling point under reduced pressure (0.027 bar) is notably lower than atmospheric pressure estimates (∼245 °C) , highlighting its volatility in specific industrial processes.

Synthesis and Stereochemical Control

Diastereoselective Approaches

A landmark synthesis by Knoevenagel condensation and intramolecular lactamization achieves high diastereoselectivity for the cis isomer . Key steps include:

-

Cyclohexene Functionalization: Starting with a cis-substituted cyclohexene, Knoevenagel condensation introduces an α,β-unsaturated ester.

-

Hydrogenation and Cyclization: Catalytic hydrogenation (Pd(OAc)₂, triethylsilane) removes protecting groups and facilitates lactam closure, preserving the cis configuration .

This method avoids epimerization by employing tertiary amine catalysts, yielding >95% diastereomeric excess .

Industrial Production

Commercial synthesis typically involves hydrogenation of quinoline over nickel-molybdenum sulfide catalysts (Ni-MoS₂/γ-Al₂O₃) . The process balances cost and efficiency, though stereochemical outcomes require precise control of reaction conditions.

Applications and Industrial Relevance

Pharmaceutical Intermediate

cis-Decahydroquinoline forms the core of norditerpenoid alkaloids like methyllycaconitine (MLA), a neuroactive compound targeting nicotinic acetylcholine receptors . Analgesic derivatives are under investigation for chronic pain management .

Catalysis and Petrochemistry

In hydrodenitrogenation (HDN) processes, the compound models nitrogen removal from crude oil. Studies using NiMo(P)/Al₂O₃ catalysts reveal reaction mechanisms critical for fossil fuel refining .

Market Dynamics

Global consumption data (1997–2046) indicates steady demand in pharmaceuticals (CAGR 3.2%) and petrochemicals (CAGR 2.8%) . Asia-Pacific dominates production, driven by synthetic alkaloid markets .

| Parameter | Specification |

|---|---|

| Hazard Codes | Xi (Irritant), N (Environment) |

| Risk Statements | R22 (Harmful if swallowed) |

| Safety Statements | S24/25 (Avoid skin contact) |

| Flash Point | 155 °F (68 °C) |

Handling requires ventilation and personal protective equipment (PPE) due to irritant properties .

Environmental Impact

The compound’s environmental persistence (WGK Germany: 3) necessitates controlled disposal to prevent aquatic toxicity .

Future Directions and Research Gaps

Synthetic Methodology

Advances in asymmetric catalysis could streamline cis-selective syntheses, reducing reliance on chiral starting materials.

Pharmacological Applications

Ongoing studies aim to optimize decahydroquinoline-based analgesics for improved bioavailability and reduced side effects .

Sustainability Challenges

Green chemistry approaches, such as photocatalytic HDN, may mitigate environmental impacts in petrochemical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume